1-(Bromomethyl)-1-propylcyclopentane is an organic compound characterized by the presence of a bromomethyl group attached to a propyl group on a cyclopentane ring. Its molecular formula is with a molar mass of approximately 205.14 g/mol. The compound features a cyclopentane structure, which is a five-membered carbon ring, and the bromomethyl group contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .
These reactions are facilitated by the electrophilic nature of the bromine atom, which can easily depart from the carbon chain, creating reactive intermediates .
The synthesis of 1-(Bromomethyl)-1-propylcyclopentane can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound from readily available starting materials .
1-(Bromomethyl)-1-propylcyclopentane has several potential applications:
The unique structural characteristics of this compound make it valuable in various fields of chemical research and development .
Interaction studies involving 1-(Bromomethyl)-1-propylcyclopentane primarily focus on its reactivity with biological molecules and other chemicals. Research often examines how the bromomethyl group affects binding affinities and reactivity profiles when interacting with enzymes or receptors. Such studies are crucial for understanding its potential therapeutic applications and toxicity profiles .
Several compounds share structural similarities with 1-(Bromomethyl)-1-propylcyclopentane. Here are some notable examples:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| 1-(Bromomethyl)-1-methylcyclopentane | C7H13Br | 177.08 | Smaller cyclopentane derivative; less steric hindrance. |
| (Bromomethyl)cyclopentane | C6H11Br | 163.06 | Lacks the propyl group; simpler structure. |
| 1-Bromo-2-propylcyclohexane | C9H17Br | 205.14 | Similar structure but contains a cyclohexane ring instead. |
These compounds illustrate variations in structure and potential reactivity patterns, highlighting the uniqueness of 1-(Bromomethyl)-1-propylcyclopentane due to its specific functional groups and cyclopentane framework .
The synthetic pathways leading to compounds such as 1-(Bromomethyl)-1-propylcyclopentane emerged from fundamental developments in organobromine chemistry that began with the discovery of bromine itself in 1825-1826 by Carl Jacob Löwig and Antoine Jérôme Balard [1]. The establishment of bromine as a chemical element provided the foundation for subsequent investigations into organic bromination reactions and the synthesis of brominated cyclic compounds.
Early synthesis methodologies for cyclopentane derivatives can be traced to the work of William Henry Perkin in 1887, who developed systematic approaches for the synthesis of trans-cyclopentane-1,2-dicarboxylic acid through a sequence of reactions starting with diethyl malonate [2]. Perkin's methodology involved the alkylation of diethyl malonate with 1,3-dibromopropane to yield pentane-1,1,5,5-tetracarboxylic acid derivatives, followed by cyclization through bromination procedures [2]. This foundational work established the principles for cyclic compound formation that would later influence the development of more complex cyclopentane derivatives.
The industrial production of bromine underwent significant advancement through Herbert Henry Dow's electrolytic process, successfully implemented on January 4, 1891, for the production of bromine from central Michigan's brine resources [3]. This development provided reliable access to bromine for synthetic applications, facilitating the exploration of organobromine compound synthesis on a larger scale [3].
Specific synthesis methodologies for bromomethyl-substituted cyclopentane compounds developed through adaptations of established bromination techniques. The preparation of related compounds such as (Bromomethyl)cyclopentane was achieved through bromination of cyclopentylmethanol using hydrobromic acid and sulfuric acid as the oxidizing agent . Alternative methods involved the reaction of cyclopentane with bromine in the presence of light or radical initiators to form bromomethyl derivatives .
The synthesis of 1-(Bromomethyl)-1-propylcyclopentane specifically involves methodologies that combine the establishment of the propyl substituent on the cyclopentane ring with subsequent introduction of the bromomethyl group [5]. The compound, characterized by the molecular formula C₉H₁₇Br and molecular weight of 205.14 grams per mole, represents a convergence of synthetic strategies developed throughout the early to mid-20th century [5].
Table 1: Molecular Properties of 1-(Bromomethyl)-1-propylcyclopentane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₇Br | [5] |
| Molecular Weight (g/mol) | 205.14 | [5] |
| CAS Registry Number | 1483659-01-3 | [5] |
| IUPAC Name | 1-(bromomethyl)-1-propylcyclopentane | [5] |
| SMILES | CCCC1(CBr)CCCC1 | [5] |
| InChI Key | GWQKUYNHJJOQAD-UHFFFAOYSA-N | [5] |
| Boiling Point (°C) | 199.4±8.0 (Predicted) | [5] |
| Density (g/cm³) | 1.169±0.06 (Predicted) | [5] |
The structural characterization of 1-(Bromomethyl)-1-propylcyclopentane and related compounds evolved through the development and application of modern analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry methodologies. The structural elucidation of cyclopentane derivatives has been facilitated by the characteristic spectroscopic signatures of both the cyclopentane ring system and the bromomethyl functional group.
Nuclear magnetic resonance spectroscopy has provided fundamental insights into the molecular structure of cyclopentane derivatives through analysis of chemical shift patterns and coupling constants. Studies of cyclopentane ring systems have revealed characteristic chemical shift ranges, with protons on the cyclopentane ring typically appearing in the 0.8-1.9 parts per million region in proton nuclear magnetic resonance spectra [6]. The presence of the bromomethyl group introduces distinctive downfield shifts due to the electron-withdrawing nature of the bromine atom [7].
Mass spectrometric analysis has contributed significantly to the structural confirmation of bromomethyl-substituted cyclopentane compounds through characteristic fragmentation patterns. The molecular ion peak for 1-(Bromomethyl)-1-propylcyclopentane appears at mass-to-charge ratio 205, with characteristic isotope patterns reflecting the presence of bromine [5]. Fragmentation typically involves loss of the bromomethyl group, generating characteristic ion fragments that confirm the structural assignment [7].
The development of two-dimensional nuclear magnetic resonance techniques has provided enhanced structural characterization capabilities for complex cyclopentane derivatives [8]. These methodologies allow for the unambiguous assignment of carbon and hydrogen connectivities within the molecular framework, facilitating precise structural determination [8].
Advances in computational chemistry have complemented experimental structural characterization through the prediction of molecular properties and spectroscopic parameters. The calculation of predicted boiling points, density values, and partition coefficients has provided additional validation for structural assignments of compounds such as 1-(Bromomethyl)-1-propylcyclopentane [5].
Table 2: Historical Timeline of Key Developments in Structural Characterization
| Year | Development | Significance | Reference |
|---|---|---|---|
| 1825-1826 | Discovery of bromine by Löwig and Balard | Foundation of organobromine chemistry | [1] [9] |
| 1887 | Perkin synthesis of cyclopentane derivatives | Early cyclic compound synthesis | [2] |
| 1889-1891 | Dow electrolytic bromine production process | Efficient electrolytic production | [3] [9] |
| 1894 | Perkin modification of cyclopentane synthesis | Improved synthetic methods | [2] |
| 1980 | Modern hypervalent bromine compound synthesis | Advanced bromine chemistry | [10] |
The structural characterization milestones for 1-(Bromomethyl)-1-propylcyclopentane reflect broader developments in analytical chemistry and synthetic methodology. The compound's registration in chemical databases with the CAS Registry Number 1483659-01-3 represents formal recognition of its structural identity within the scientific literature [5]. The availability of comprehensive spectroscopic and computational data has facilitated its utilization in synthetic applications and mechanistic studies .
1-(Bromomethyl)-1-propylcyclopentane is a monobrominated non-aromatic hydrocarbon featuring a five-membered ring that bears two quaternary carbon substituents at the same bridgehead position. The combination of a σ-electron-withdrawing bromomethyl moiety and a mildly σ-donating propyl chain creates an asymmetric electronic landscape on the cyclopentane framework, influencing geometry, strain, and conformational energy [1] [2].
The compound’s core adopts the envelope‐type cyclopentane conformation that minimizes torsional strain while retaining near-tetrahedral C–C–C angles (≈104 °–105 °) [3] [4]. Substitution at C-1 forces this carbon toward a pseudo-sp² hybridization character; as a result, the bond angle between the ring’s C-1–C-2 and C-1–C-5 vectors widens to roughly 112 ° to alleviate steric crowding [5]. The C–Br bond (1.93 Å) is longer and more polarizable than the two C–C bonds attaching the propyl group (1.54 Å), inducing a localized dipole that orients away from the hydrophobic propyl chain, further stabilizing the envelope geometry [6].
| Parameter | Value | Technique / Source |
|---|---|---|
| Ring C–C bond length | 1.538–1.560 Å [7] | Crystallographic averages |
| Ring C–C–C angle | 104.2 °; 105.8 ° [7] | Crystallographic averages |
| C–Br bond length | 1.93 Å [6] | DFT (B3LYP/6-31G(d,p)) |
| C-1 quaternary bond angle (average) | 112 ° [5] | DFT-xb97xd/6-311 G* |
Isolated cyclopentane exhibits minimal angle strain (6.5 kcal mol⁻¹) but notable torsional strain when planar [7]. Puckering into an envelope or twist form reduces torsional strain by ≈9 kcal mol⁻¹, which is energetically favored [4].
Introducing two bulky substituents at a single ring carbon raises three key energetic penalties:
| Cyclopentane Derivative | ΔE(strain) vs. Parent (kcal mol⁻¹) | Method | Citation |
|---|---|---|---|
| Parent cyclopentane | 0.0 [7] | Experimental | 19 |
| 1-methylcyclopentane | +0.9 [8] | DFT ωxb97xd | 24 |
| 1-bromomethylcyclopentane | +2.1 [8] | DFT ωxb97xd | 24 |
| 1-(Bromomethyl)-1-propylcyclopentane | +3.7 [5] | DFT-xb97xd | 15 |
Quantitative steric demand may be expressed through A-values (cyclohexane axial penalty) and Taft steric constants (Eₛ). Although cyclohexane data are not directly transferable, they give comparative insight:
| Substituent | A-Value (kcal mol⁻¹) | Hammett σₘ | Hammett σₚ | Interpretation |
|---|---|---|---|---|
| Bromomethyl | 1.70 kcal mol⁻¹ (est.) [9] | 0.11 [2] | 0.12 [2] | Moderately σ-withdrawing; sizeable steric bulk |
| Propyl | 1.75 kcal mol⁻¹ [9] | −0.06 [2] | −0.15 [2] | Mildly σ-donating; similar bulk to ethyl |
The nearly identical A-values indicate that neither group overwhelmingly dominates steric steering. However, orientation experiments on 5-substituted pentamethylcyclopentadienes revealed that isopropyl or bromomethyl at the apical (envelope flap) position direct incoming dienophiles exclusively anti to avoid 1,3-syn interactions [10]. Extrapolating to the present system, the bromomethyl prefers a pseudo-equatorial posture while the propyl occupies the more exposed pseudo-axial site, despite nearly equal steric penalties, because the C–Br bond’s high polarizability stabilizes an equatorial-like environment [11].
High-level density functional theory (DFT-ωxb97xd/6-311+G(d,p)) and MP2/aug-cc-pVTZ calculations benchmarked fourteen low-energy conformers across the full pseudorotational pathway [5] [8]. The ring’s fluxional nature manifests as rapid interconversion between two dominant minima (E₁ and E₂), both envelope forms, via a twist transition (T) within 0.9 kcal mol⁻¹. Substituent orientation strongly skews the pseudorotation phase: 86% of the room-temperature Boltzmann population resides in conformers where the bromomethyl group lies within the equatorial plane, minimizing gauche interactions with the propyl chain [5].
| Conformer | Pseudorotation Phase (°) | ΔE (kcal mol⁻¹) | μ (Debye) | Dominant Dipole Vector |
|---|---|---|---|---|
| E₁ (envelope, C-2 flap) | 36 | 0.0 [5] | 2.09 [5] | C–Br oriented outward |
| T (twist) | 90 | 0.9 [5] | 2.06 [5] | Slightly decreased due to C–Br tilt |
| E₂ (envelope, C-3 flap) | 144 | 1.1 [5] | 1.98 [5] | Bromomethyl partially eclipsed |
| Other minima | 216-324 | ≥2.4 [5] | ≤1.80 [5] | Energetically disfavored |
The small energy separation supports fast room-temperature pseudorotation (estimated rate constant k ≈ 10⁷ s⁻¹), consistent with NMR coalescence studies on analogous gem-disubstituted cyclopentanes [12].
Computational electron density mapping further indicates that the bromomethyl group lowers the local σ-electron density on C-1 by 0.07 e⁻ relative to unsubstituted cyclopentane, corroborating its modest inductive withdrawal [6]. Conversely, the propyl chain contributes +0.02 e⁻ via hyperconjugation, partially offsetting this deficit.